(S)-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
(1S)-6-METHOXY-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE is a chiral isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds, and this specific compound features a methoxy group at the 6-position and a methyl group at the 1-position on the tetrahydroisoquinoline skeleton. The compound’s stereochemistry is denoted by the (1S) configuration, indicating the spatial arrangement of atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-6-METHOXY-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-1-tetralone.
Reduction: The carbonyl group of 6-methoxy-1-tetralone is reduced to form the corresponding alcohol.
Cyclization: The alcohol undergoes cyclization to form the tetrahydroisoquinoline ring system.
Industrial Production Methods
Industrial production methods for (1S)-6-METHOXY-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-6-METHOXY-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further saturate the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinolines, and fully reduced tetrahydroisoquinolines.
Scientific Research Applications
(1S)-6-METHOXY-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive alkaloids.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-6-METHOXY-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels in biological systems.
Pathways: It can modulate neurotransmitter pathways, potentially affecting dopamine and serotonin levels, which are crucial in neurological functions.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group at the 1-position.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group at the 6-position.
6-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Has a hydroxy group instead of a methoxy group at the 6-position.
Uniqueness
(1S)-6-METHOXY-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its specific stereochemistry and the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1S)-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H15NO/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8/h3-4,7-8,12H,5-6H2,1-2H3/t8-/m0/s1 |
InChI Key |
FSCCJTKQQGRDAT-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1C2=C(CCN1)C=C(C=C2)OC |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)OC |
Origin of Product |
United States |
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